N-allyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
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Overview
Description
N-allyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.41. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
N-allyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide and its derivatives exhibit significant antimicrobial activities. For example, studies have shown the synthesis of similar compounds with broad-spectrum antimicrobial properties against Gram-positive and Gram-negative organisms, including Pseudomonas and lactamase producers. These compounds also demonstrate potent activity against anaerobes, as highlighted in the research by Maier et al. (1986) (Maier et al., 1986). Additionally, compounds synthesized with similar structures have shown significant anti-bacterial and anti-fungal activities, as noted by Saravanan et al. (2010) (Saravanan et al., 2010).
Antioxidant and Anti-inflammatory Properties
Some derivatives of this compound have been identified to have notable antioxidant and anti-inflammatory activities. Koppireddi et al. (2013) reported the synthesis of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, which exhibited good antioxidant and anti-inflammatory activities (Koppireddi et al., 2013).
Anticancer Potential
There is evidence of anticancer activity associated with this compound derivatives. For instance, studies have shown that some derivatives demonstrate selective inhibition of leukemia cell lines growth and potent activity against various cancer cell lines, as explored by Havrylyuk et al. (2013) (Havrylyuk et al., 2013) and Mohammadi-Farani et al. (2014) (Mohammadi-Farani et al., 2014).
Optoelectronic Applications
Interestingly, certain thiazole-based compounds, similar in structure to this compound, have shown potential in optoelectronic applications. Research by Camurlu and Guven (2015) on thiazole-containing monomers for electrochemical polymerization indicates the use of these compounds in developing conducting polymers with specific optoelectronic properties (Camurlu & Guven, 2015).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of compounds with a structure similar to this compound. These studies are essential in understanding the chemical properties and potential applications of these compounds in various fields, as shown in the research by Al-Khazragie et al. (2022) and Aly et al. (2019) (Al-Khazragie et al., 2022); (Aly et al., 2019).
Mechanism of Action
Target of action
The compound contains a thiazole ring and a urea linkage, both of which are common motifs in medicinal chemistry. Thiazoles are known to interact with a variety of biological targets, including enzymes and receptors . The urea linkage can form hydrogen bonds, which could be important for binding to its target.
Mode of action
The mode of action would depend on the specific target of the compound. Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . The urea linkage might be involved in hydrogen bonding with the target, influencing the compound’s mode of action.
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Given the wide range of activities reported for thiazole derivatives, it’s likely that the compound could affect multiple pathways .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned earlier, thiazole derivatives can exhibit a wide range of biological activities .
Properties
IUPAC Name |
2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-3-8-17-14(21)9-11-10-24-16(18-11)20-15(22)19-12-6-4-5-7-13(12)23-2/h3-7,10H,1,8-9H2,2H3,(H,17,21)(H2,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOKHPCXWIGEMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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